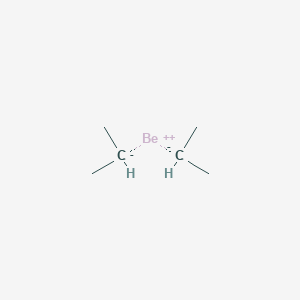
Bis(isopropyl)beryllium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(isopropyl)beryllium, also known as this compound, is a useful research compound. Its molecular formula is C6H14Be and its molecular weight is 95.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
The synthesis of BiBe typically involves the reaction of beryllium halides with isopropyl lithium or other organometallic reagents. The resulting compound exhibits significant reactivity due to the presence of the beryllium atom, which can participate in various chemical reactions.
Reactivity Patterns
- Nucleophilic Behavior : Recent studies suggest that BiBe can exhibit nucleophilic behavior when coordinated with certain ligands, enhancing its reactivity in organic synthesis .
- C-H Activation : Research has demonstrated that BiBe can facilitate C-H activation processes, which are crucial in organic synthesis for constructing complex molecules .
Applications in Materials Science
Bis(isopropyl)beryllium has shown promise in several applications within materials science:
a. Catalysis
BiBe has been investigated as a catalyst for various chemical reactions due to its ability to stabilize reactive intermediates. Its coordination chemistry allows for the development of new catalytic systems that can operate under mild conditions.
b. Nanomaterials
The use of BiBe in the synthesis of nanosized materials has been explored. For instance, it can be utilized in the formation of beryllium-based films through sputtering techniques, leading to enhanced electrical properties .
| Property | Beryllium | Gold |
|---|---|---|
| Specific Resistance | 37.1 μOhm·cm | 17.3 μOhm·cm |
| Thickness | 40-50 nm | 20 nm |
c. Electronics
The compound's electrical properties make it suitable for applications in electronic devices. Beryllium's conductivity and ability to form thin films allow for its use in advanced electronic materials.
Case Studies
Several case studies highlight the applications and research surrounding this compound:
- Study on C-H Activation : A recent investigation demonstrated the use of BiBe in C(sp3)-H activation reactions, showcasing its potential as a reagent for synthesizing complex organic compounds .
- Development of Nanosized Films : Research focused on the deposition of beryllium films using BiBe revealed insights into optimizing electrical properties through controlled sputtering techniques .
Propriétés
Numéro CAS |
15721-33-2 |
|---|---|
Formule moléculaire |
C6H14Be |
Poids moléculaire |
95.19 g/mol |
Nom IUPAC |
beryllium;propane |
InChI |
InChI=1S/2C3H7.Be/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
Clé InChI |
LFMRZLYYZXGEAG-UHFFFAOYSA-N |
SMILES |
[Be+2].C[CH-]C.C[CH-]C |
SMILES canonique |
[Be+2].C[CH-]C.C[CH-]C |
Synonymes |
beryllium(+2) cation, propane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















